BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide

antiproliferative lung cancer imidazole-4-carboxamide

N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (CAS 1251622-18-0, molecular formula C23H26N4O2, molecular weight 390.49 g/mol) is a fully synthetic, small-molecule imidazole-4-carboxamide derivative carrying a 4-ethylphenyl substituent on the carboxamide nitrogen and a 4-isobutyramidobenzyl group at the N1 position of the imidazole ring. This substitution pattern distinguishes it from simpler imidazole-4-carboxamide congeners and positions it within a chemical space explored for dual enzyme inhibition and anticancer applications.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 1251622-18-0
Cat. No. B2602507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide
CAS1251622-18-0
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C(C)C
InChIInChI=1S/C23H26N4O2/c1-4-17-5-9-20(10-6-17)26-23(29)21-14-27(15-24-21)13-18-7-11-19(12-8-18)25-22(28)16(2)3/h5-12,14-16H,4,13H2,1-3H3,(H,25,28)(H,26,29)
InChIKeyKIZGSQCNGDVIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (CAS 1251622-18-0): Procurement-Grade Structural Overview and Research Provenance


N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (CAS 1251622-18-0, molecular formula C23H26N4O2, molecular weight 390.49 g/mol) is a fully synthetic, small-molecule imidazole-4-carboxamide derivative carrying a 4-ethylphenyl substituent on the carboxamide nitrogen and a 4-isobutyramidobenzyl group at the N1 position of the imidazole ring . This substitution pattern distinguishes it from simpler imidazole-4-carboxamide congeners and positions it within a chemical space explored for dual enzyme inhibition and anticancer applications [1]. The compound is currently available from multiple chemical suppliers for non-human research purposes, typically at ≥95% purity .

Why Generic Imidazole-4-carboxamide Substitution Fails: The Case for N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (CAS 1251622-18-0)


Within the imidazole-4-carboxamide chemotype, both the N1-benzyl and the carboxamide N-aryl substituents independently govern target engagement, selectivity, and ADME properties [1]. The 4-ethylphenyl group enhances lipophilicity (computed XLogP3 ≈ 3.1) relative to unsubstituted phenyl imidazole-4-carboxamides, while the isobutyramido moiety introduces an additional hydrogen-bond donor/acceptor pair that can modulate binding to enzyme active sites . These structural features create a differentiated physicochemical and pharmacological profile: simply substituting the compound with a generic N1-benzyl or N-phenyl imidazole-4-carboxamide risks loss of the dual-target engagement and the specific potency differentials that the unique substitution pattern confers .

Head-to-Head Quantitative Evidence for N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (CAS 1251622-18-0) Against Closest Comparators


Antiproliferative Activity Against A549 Lung Adenocarcinoma: Comparative IC₅₀ Values vs. 5-Fluorouracil

In a direct comparator MTT assay against the A549 human lung adenocarcinoma cell line, N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide demonstrated an IC₅₀ of 10.96 µM, which is 2.3-fold more potent than the standard chemotherapeutic 5-fluorouracil tested in the same assay (IC₅₀ = 25 µM) .

antiproliferative lung cancer imidazole-4-carboxamide

Antiproliferative Activity Against HeLa Cervical Cancer Cells: Quantitative Advantage Over Baseline Standard Chemotherapy

Against HeLa cervical carcinoma cells, the compound achieved an IC₅₀ of 2.96 µM, representing a 5.1-fold potency advantage over 5-fluorouracil (IC₅₀ = 15 µM) when assayed under identical MTT conditions .

cervical cancer antiproliferative imidazole derivative

Antiproliferative Activity Against SGC-7901 Gastric Cancer Cells: Cross-Study Comparison with Methotrexate

In SGC-7901 gastric adenocarcinoma cells, the compound exhibited an IC₅₀ of 4.07 µM, compared to methotrexate which was reported at 20 µM under a comparable MTT assay format, yielding a 4.9-fold potency differential . This comparison is cross-study compatible given the shared assay methodology and cell line.

gastric cancer antiproliferative imidazole-4-carboxamide

Structural Differentiation from Bare Imidazole-4-carboxamide: Computed Lipophilicity and Hydrogen-Bonding Capacity

Computed physicochemical parameters reveal that N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (XLogP3 ≈ 3.1, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4) is significantly more lipophilic than bare 1H-imidazole-4-carboxamide (XLogP3 ≈ -0.3, HBD = 2, HBA = 3) [1]. The additional lipophilicity and hydrogen bond acceptor arising from the 4-ethylphenyl and isobutyramido substitutions are consistent with improved membrane permeability potential, a critical parameter for intracellular target engagement [2].

physicochemical properties drug-likeness structure-property relationship

Optimal Research Application Scenarios for N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide (CAS 1251622-18-0) Based on Quantified Differentiation


Lung Adenocarcinoma Phenotypic Screening Where Superior Potency Over 5-FU Is Required

The compound's 2.3-fold greater antiproliferative potency against A549 lung adenocarcinoma cells relative to 5-fluorouracil makes it a logical selection for pilot phenotypic screens targeting non-small cell lung cancer (NSCLC) models. Researchers seeking imidazole-4-carboxamide leads with a measurable potency advantage over the standard-of-care comparator can deploy this compound in dose-response MTT or CellTiter-Glo assays to establish baseline activity prior to medicinal chemistry optimization.

Cervical Cancer (HeLa) Mechanistic Studies Requiring Sub-3 µM Antiproliferative Activity

With an IC₅₀ of 2.96 µM against HeLa cells—5.1-fold more potent than 5-FU —this compound is suited for mechanistic studies in cervical cancer models, including apoptosis induction analysis, cell cycle profiling, and combination studies with standard chemotherapeutics. The low-micromolar single-digit IC₅₀ enables robust detection of apoptotic and anti-proliferative endpoints without requiring excessively high compound concentrations that risk off-target cytotoxicity.

Gastric Cancer Drug Discovery Leveraging the Imidazole-4-carboxamide Scaffold with a 4.9-Fold MTX Potency Differential

The 4.9-fold potency advantage over methotrexate in SGC-7901 gastric adenocarcinoma cells supports deployment of this compound as a starting point for gastric cancer-focused medicinal chemistry programs. It can serve as a reference compound for structure-activity relationship (SAR) studies aimed at further improving potency and selectivity in gastric cancer lines, while the imidazole-4-carboxamide core provides a chemically tractable handle for parallel synthesis and diversification.

Investigation of Dual IDO/TDO Inhibition in Cancer Immunology Settings

Vendor-annotated reports identify this compound as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . This dual-target profile is of significant interest for cancer immunotherapy research exploring tryptophan metabolism-mediated immune evasion. Procurement of this compound enables IDO/TDO enzyme inhibition assays and cellular kynurenine production assays to validate and quantify dual inhibitory activity prior to more resource-intensive in vivo tumor microenvironment studies.

Quote Request

Request a Quote for N-(4-ethylphenyl)-1-(4-isobutyramidobenzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.